molecular formula C19H23N3O4S B2736115 Ethyl 4-((2-(mesitylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-44-5

Ethyl 4-((2-(mesitylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2736115
CAS RN: 946354-44-5
M. Wt: 389.47
InChI Key: DTZCRYCPHGOMLP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an ester (carboxylate), a thioether, and a pyrimidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopic techniques are typically used to characterize such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the ester group could undergo hydrolysis, while the thioether group could participate in oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These properties could include its melting point, boiling point, solubility in different solvents, and its reactivity with other chemicals .

Scientific Research Applications

Chemical Reactions and Pathways

Research on compounds similar to Ethyl 4-((2-(mesitylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has primarily focused on their chemical reactions and pathways. For example, Fesenko et al. (2010) studied the effect of thiophenol on the reaction pathway of a related compound, revealing insights into ring expansion and nucleophilic substitution mechanisms (Fesenko et al., 2010). Similarly, Shutalev et al. (2008) explored the base-promoted transformation of a pyrimidinone derivative into a tricyclic compound, demonstrating the influence of strong bases on reaction pathways (Shutalev et al., 2008).

Spectroscopic Characterization and Crystal Structure

Pekparlak et al. (2018) conducted spectroscopic (FT-IR, 1H, and 13C NMR) characterization and density functional theory calculations on a similar compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. This research provides valuable information on the molecular geometry and vibrational frequencies, which are essential for understanding the physical and chemical properties of these compounds (Pekparlak et al., 2018).

Synthesis and Fluorescence Properties

Al-Masoudi et al. (2015) focused on the synthesis and fluorescence properties of new Monastrol Analogs conjugated with fluorescent coumarin scaffolds. This research highlights the potential of these compounds in fluorescence applications, which could be relevant for imaging and diagnostic purposes (Al-Masoudi et al., 2015).

Synthesis of Novel Derivatives

Tiwari et al. (2018) reported the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, showcasing an environmentally friendly and efficient method for synthesizing these compounds. This research contributes to the understanding of green chemistry approaches in the synthesis of pyrimidine derivatives (Tiwari et al., 2018).

Medicinal Chemistry and Biological Activity

Research in medicinal chemistry has also been conducted on related compounds. For instance, Singh et al. (2009) explored the synthesis of C-4 substituted dihydropyrimidinones and their calcium channel binding studies, which is significant for understanding the potential therapeutic applications of these compounds (Singh et al., 2009).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-6-26-18(24)15-13(5)20-19(25)22-17(15)27-9-14(23)21-16-11(3)7-10(2)8-12(16)4/h7-8H,6,9H2,1-5H3,(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZCRYCPHGOMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-(mesitylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

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